![molecular formula C15H22N2O4 B5862620 2-{4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-piperazinyl}ethanol](/img/structure/B5862620.png)
2-{4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-piperazinyl}ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-piperazinyl}ethanol, also known as MDPBP, is a psychoactive substance that belongs to the class of cathinone derivatives. It is a synthetic compound that is structurally similar to other stimulant drugs such as amphetamines and cocaine. MDPBP has gained attention in recent years due to its potential use in scientific research.
作用机制
2-{4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-piperazinyl}ethanol acts as a reuptake inhibitor for dopamine and norepinephrine, meaning it prevents these neurotransmitters from being taken back up into the presynaptic neuron after release. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, which enhances their effects on postsynaptic receptors. This compound also has affinity for the serotonin transporter, although its effects on serotonin levels are less pronounced than its effects on dopamine and norepinephrine.
Biochemical and Physiological Effects:
This compound has been shown to have both stimulant and hallucinogenic effects. It can cause increased heart rate, blood pressure, and body temperature, as well as feelings of euphoria, alertness, and increased sociability. This compound has also been reported to cause visual and auditory hallucinations, as well as paranoia and anxiety. The exact biochemical and physiological effects of this compound are still being studied, and more research is needed to fully understand its mechanisms of action.
实验室实验的优点和局限性
2-{4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-piperazinyl}ethanol has several advantages for use in scientific research. It is a synthetic compound that can be easily synthesized in the lab, and its purity can be confirmed using analytical techniques. This compound has also been shown to have consistent effects across different animal models, making it a reliable tool for studying the effects of stimulant drugs on behavior and cognition.
However, there are also limitations to the use of this compound in lab experiments. Its psychoactive effects can make it difficult to control for other variables, and its potential for abuse raises ethical concerns. Additionally, the long-term effects of this compound on the brain and behavior are not well understood, and more research is needed to determine its safety for use in humans.
未来方向
There are several future directions for research on 2-{4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-piperazinyl}ethanol. One area of interest is the development of new compounds that are structurally similar to this compound but have different effects on the brain and behavior. These compounds could be used to study the specific mechanisms of action of stimulant drugs and could lead to the development of new treatments for disorders such as ADHD and addiction.
Another area of research is the use of this compound as a tool to study the effects of stress on the brain and behavior. Stress has been shown to increase the risk of addiction and other mental health disorders, and this compound could be used to study the underlying mechanisms of this relationship.
In conclusion, this compound is a synthetic compound that has potential applications in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. More research is needed to fully understand the effects of this compound on the brain and behavior and to determine its safety for use in humans.
合成方法
2-{4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-piperazinyl}ethanol is synthesized through a multi-step process that involves the reaction of piperazine with 3,4-methylenedioxyphenylpropan-2-one, followed by reduction with sodium borohydride. The resulting product is then treated with hydrochloric acid to yield this compound. The synthesis method has been described in detail in the scientific literature, and the purity of the final product can be confirmed using analytical techniques such as gas chromatography-mass spectrometry (GC-MS).
科学研究应用
2-{4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-1-piperazinyl}ethanol has potential applications in scientific research, particularly in the field of neuroscience. It has been used as a tool to study the effects of stimulant drugs on the brain and behavior. This compound has been shown to increase dopamine and norepinephrine levels in the brain, which are neurotransmitters that play a role in reward, motivation, and attention. Studies have also investigated the effects of this compound on cognitive function, such as working memory and decision-making.
属性
IUPAC Name |
2-[4-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O4/c1-19-13-8-12(9-14-15(13)21-11-20-14)10-17-4-2-16(3-5-17)6-7-18/h8-9,18H,2-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOVUMQFLPNYFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)CN3CCN(CC3)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

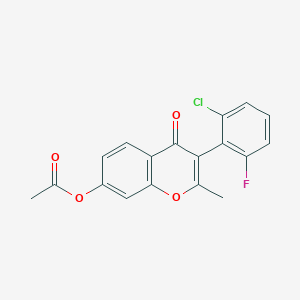
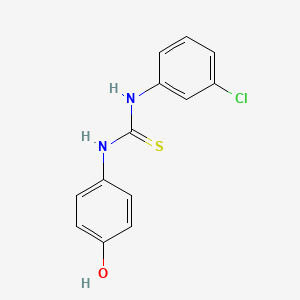
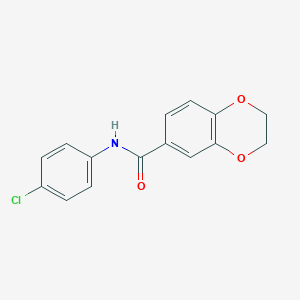
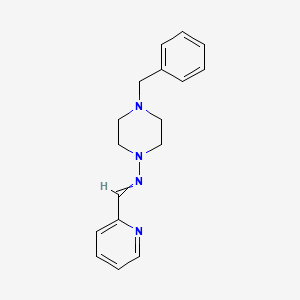
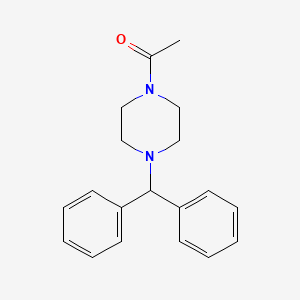
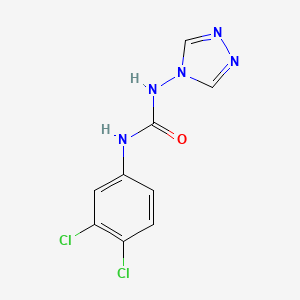
![2,7-dimethyl-4H-pyrido[3',2':4,5]thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B5862592.png)
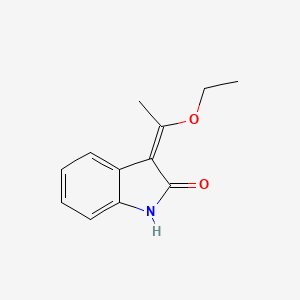
![N-{[(5-tert-butyl-2-hydroxyphenyl)amino]carbonothioyl}-2-methylbenzamide](/img/structure/B5862603.png)
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B5862608.png)
![N'-(3-cyclohexen-1-ylmethylene)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5862613.png)

![ethyl oxo[2-(1-phenylethylidene)hydrazino]acetate](/img/structure/B5862632.png)
![3-[5-(4-morpholinyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5862643.png)